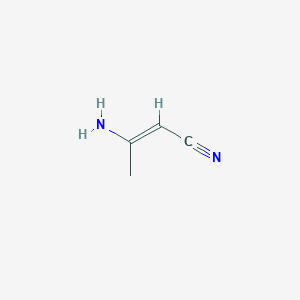

2-Butenenitrile, 3-amino-

説明

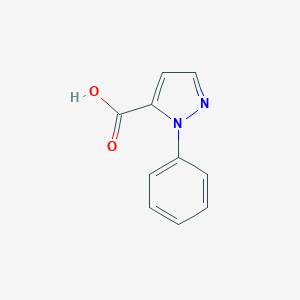

2-Butenenitrile, 3-amino- is a chemical compound with interesting properties and reactions. It has been studied in various contexts, including its formation, isomerization, and reactions under different conditions.

Synthesis Analysis

- The synthesis of 2-Butenenitrile, 3-amino- involves base-catalyzed dimerization of acetonitrile, as demonstrated in studies by Novkova et al. (2003) (Novkova et al., 2003).

- A novel approach for synthesizing α-aminonitriles, which may include structures similar to 2-Butenenitrile, 3-amino-, was described by Hamachi et al. (2016) through an indium-catalyzed three-component reaction (Hamachi et al., 2016).

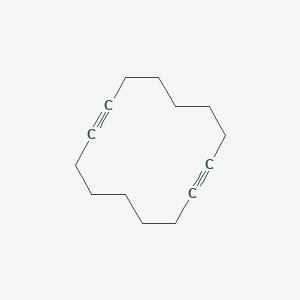

Molecular Structure Analysis

- The molecular structure of compounds similar to 2-Butenenitrile, 3-amino- has been studied using techniques like IR spectra and quantum chemical calculations, as found in the research by Askeland et al. (2006) (Askeland et al., 2006).

Chemical Reactions and Properties

- Research by Christe et al. (1990) explored the reactions of 2-Butenenitrile, 3-amino- with various solvents, revealing insights into its chemical behavior (Christe et al., 1990).

Physical Properties Analysis

- The physical properties of 2-Butenenitrile, 3-amino- and similar compounds have been studied through various spectroscopic methods and structural analyses, as evidenced in the work of Askeland et al. (2006) (Askeland et al., 2006).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability of 2-Butenenitrile, 3-amino-, can be inferred from studies like those by Novkova et al. (2003), which examined its formation and isomerization (Novkova et al., 2003).

科学的研究の応用

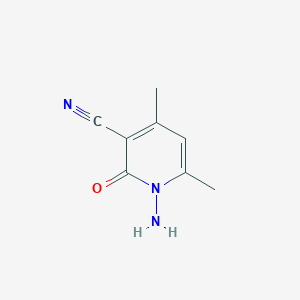

Agricultural and Medical Applications of Amino-1,2,4-Triazoles

Amino-1,2,4-triazoles, which share structural similarities with 2-Butenenitrile derivatives through their nitrogen-containing frameworks, are utilized extensively in agriculture and medicine. These compounds serve as raw materials in the synthesis of agricultural products, pharmaceuticals, and dyes. Specifically, they are foundational in producing plant protection products such as insecticides, fungicides, and plant growth regulators. In the medical field, derivatives of these triazoles are employed in manufacturing drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Food Flavor Enhancement through Branched Aldehydes

Branched aldehydes, closely related to the chemical family of 2-Butenenitrile, are pivotal in enhancing flavors in various food products. These compounds, derived from amino acids, play a significant role in the taste profiles of both fermented and non-fermented food items. Understanding the metabolic pathways for the production and breakdown of these aldehydes is crucial for controlling the formation of desired flavor compounds in foods (Smit et al., 2009).

Environmental Impact and Degradation of Nitrogen-Containing Compounds

The environmental impact of nitrogen-containing compounds, including amino and azo compounds found in textiles and agriculture, is significant due to their resistance to conventional degradation processes. Advanced oxidation processes have been identified as effective methods for the mineralization of these compounds, improving the efficacy of water treatment schemes. This research underscores the global concern over the presence of toxic nitrogen-containing compounds and their degradation products in water sources (Bhat & Gogate, 2021).

CO2 Capture Using Liquid Absorption Methods

The capture of carbon dioxide through liquid absorption methods is a critical area of research in mitigating the effects of greenhouse gas emissions. Amine- and ammonia-based solutions have been widely explored for their potential in CO2 capture, highlighting the importance of developing more economical and effective technologies for environmental sustainability. This research aligns with efforts to find green and sustainable solutions for CO2 capture (Ochedi et al., 2020).

Biomarkers in Butadiene Exposure and Risk Assessment

The study of biomarkers related to butadiene exposure provides insights into the health risks associated with chemical exposure. Research on DNA and hemoglobin adducts from butadiene highlights the need for accurate risk assessment methods to understand human cancer risks better. This area of study is crucial for developing safety protocols and regulations in industries where exposure to such chemicals is a risk (Swenberg et al., 2001).

Safety And Hazards

“2-Butenenitrile, 3-amino-” is classified as Acute toxicity, oral (Category 4), H302, Acute toxicity, dermal (Category 3), H311, and Skin sensitization (Category 1, 1A, 1B), H317 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

特性

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Butenenitrile, 3-amino- | |

CAS RN |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)